molecular formula C11H12ClNOS B13657243 6-Butoxy-2-chlorobenzo[d]thiazole

6-Butoxy-2-chlorobenzo[d]thiazole

Cat. No.: B13657243
M. Wt: 241.74 g/mol
InChI Key: KOZFQNYQFLQFIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with butanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-2-chlorobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Butoxy-2-chlorobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Butoxy-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-mercaptobenzothiazole
  • 6-Nitrobenzo[d]thiazol-2-amine
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Comparison

Compared to similar compounds, 6-Butoxy-2-chlorobenzo[d]thiazole is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

6-butoxy-2-chloro-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNOS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3

InChI Key

KOZFQNYQFLQFIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)N=C(S2)Cl

Origin of Product

United States

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